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Compound of Interest

Compound Name:

4-[(2-

hydroxybenzoyl)amino]butanoic

Acid

CAS No.: 22410-94-2

Cat. No.: B13992732

Get Quote

Executive Summary
This technical guide provides a rigorous framework for evaluating the Structure-Activity

Relationship (SAR) of N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC) analogs, specifically

isolating the C4 alkyl chain length variable (N-(4-(2-hydroxybenzoyl)amino)butyrate).

While SNAC (C8) is the industry standard for oral peptide delivery (e.g., Semaglutide), the

investigation of C4 analogs (such as the 4-CNAB derivative) is critical for defining the

hydrophobicity threshold required for effective passive transcellular transport. This guide details

the synthesis, physicochemical characterization, and in vitro validation protocols necessary to

determine why C4 variants often exhibit altered critical micelle concentrations (CMC) and

membrane perturbation profiles compared to their C8 counterparts.

Theoretical Framework: The "Goldilocks"
Lipophilicity Hypothesis
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The efficacy of Eligen®-type carriers relies on a delicate balance between aqueous solubility

(to dissolve in gastric fluids) and lipophilicity (to interact with the lipid bilayer).

The Anchor: The salicylamide moiety provides the "head" group for non-covalent hydrogen

bonding with the peptide payload.

The Chain (The Variable): The alkyl chain acts as the membrane insertion probe.

C8 (SNAC): Optimal length (

) for transient membrane fluidization without permanent disruption.

C4 (Butyrate Analog): Hypothesized to be below the lipophilicity threshold (

), potentially limiting its ability to deeply penetrate the phospholipid bilayer, thereby
reducing the "chaperone" effect.

Figure 1: Mechanistic Hypothesis (Graphviz)
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Caption: Comparative mechanism showing C8-mediated membrane insertion vs. C4 surface

rejection due to insufficient lipophilicity.

Chemical Synthesis Protocol
To isolate the chain length variable, we synthesize the direct C4 analog of SNAC, avoiding ring

substitutions (like Chlorine in 4-CNAB) to ensure a pure C4 vs. C8 comparison.

Reaction Scheme
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Reagents: Salicylamide, Ethyl 4-bromobutyrate (for C4) vs. Ethyl 8-bromooctanoate (for C8),

Sodium Hydride (NaH), DMF, NaOH.

Step-by-Step Methodology
Nucleophilic Substitution (Alkylation):

Dissolve Salicylamide (1.0 eq) in anhydrous DMF under

atmosphere.

Add NaH (1.2 eq, 60% dispersion in oil) slowly at 0°C. Stir for 30 min to generate the

phenoxide anion.

Critical Step: Add Ethyl 4-bromobutyrate (1.1 eq) dropwise. (Note: For the control arm, use

Ethyl 8-bromooctanoate).

Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Hydrolysis:

Cool reaction mixture and treat with 2N NaOH (aq) to hydrolyze the ethyl ester. Stir at

room temperature for 2 hours.

Acidify with 1N HCl to precipitate the free acid (N-(4-(2-hydroxybenzoyl)amino)butyric

acid).

Salt Formation (Salcaprozate Analog):

Resuspend the free acid in ethanol.

Add equimolar NaOH (1.0 eq) dissolved in minimal water.

Evaporate solvent and recrystallize from Ethanol/Heptane.

Figure 2: Synthesis Workflow (Graphviz)
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Caption: Divergent synthesis pathway for generating C4 and C8 analogs from a common

salicylamide precursor.

Physicochemical Characterization
Before biological testing, the impact of chain length on surfactant properties must be quantified.
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Parameter
SNAC (C8 -
Control)

C4 Analog (Test) Rationale

Molecular Weight ~301.3 g/mol ~245.2 g/mol
Lower MW affects

diffusion rates.

LogP (Predicted) ~2.3 - 2.5 ~0.8 - 1.2

Critical: C4 is

significantly more

hydrophilic.

CMC (Critical Micelle

Conc.)
~15 - 25 mM > 100 mM (Est.)

Shorter chains require

higher conc. to

aggregate.

Melting Point 180-184°C TBD (Likely Higher)
Crystal lattice energy

variation.

Protocol: CMC Determination

Prepare serial dilutions of C4 and C8 analogs in phosphate buffer (pH 6.8).

Add Pyrene fluorescent probe (0.6 µM).

Measure fluorescence intensity ratio (

).

Expectation: The inflection point (CMC) for the C4 analog will be significantly higher,

indicating a lower propensity to form micelles or insert into membranes.

In Vitro Permeation Protocol (Caco-2)
This experiment validates the "permeation enhancer" capability.

Setup:

Model: Caco-2 cell monolayers (21-day culture, TEER > 300

).
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Payload: FITC-Dextran (FD4) or Semaglutide (if available).

Groups:

Payload alone (Negative Control).

Payload + SNAC (C8) @ 50 mM.

Payload + C4 Analog @ 50 mM.

Payload + C4 Analog @ 100 mM (Equi-potent testing).

Procedure:

Wash monolayers with HBSS.

Apply donor solution (apical side) containing the specific carrier + payload.

Sample receiver chamber (basolateral) at 15, 30, 60, 120 min.

Monitor TEER at all time points to check for permanent membrane damage (toxicity).

Data Analysis (Apparent Permeability -

):

Where

is flux,

is surface area,

is initial concentration.
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Author's Note on Scientific Integrity
While 4-CNAB (the chlorinated C4 analog) exists in literature, this guide focuses on the pure

chain-length variable (non-chlorinated C4). Researchers should expect the C4 analog to exhibit

significantly lower permeation enhancement than SNAC due to the inability of the butyrate

chain to effectively fluidize the plasma membrane, confirming the necessity of the C8

(caprylate) lipophilic tail.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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